

Dopropidil hydrochloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dopropidil hydrochloride*

Cat. No.: *B1670886*

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Dopropidil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopropidil hydrochloride is a novel anti-anginal agent with a primary mechanism centered around the modulation of intracellular calcium ion activity.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. The information is intended to support further research and development efforts in the cardiovascular field.

Chemical and Physical Properties

Dopropidil hydrochloride is the hydrochloride salt of Dopropidil. The fundamental chemical and physical properties are summarized in the table below.

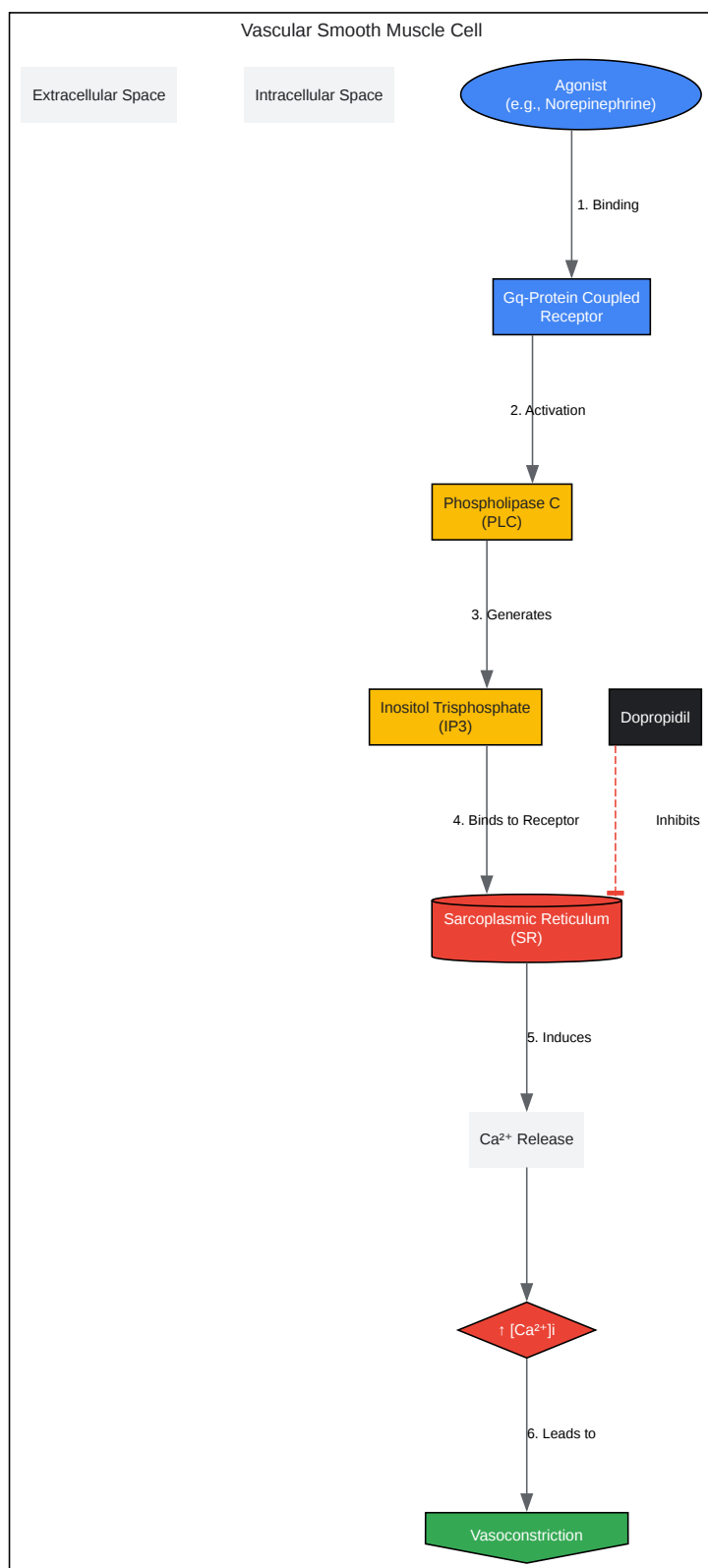
Property	Value	Source
IUPAC Name	1-(1-propynyl)cyclohexyl 2-(pyrrolidin-1-yl)-1-methylethyl ether hydrochloride	N/A
CAS Number	117241-47-1	[3]
Molecular Formula	C20H36ClNO2	[3]
Molecular Weight	357.96 g/mol	[3]
Parent Compound (Dopropidil) CAS Number	79700-61-1	[1]
Parent Compound Molecular Formula	C20H35NO2	[1]
Parent Compound Molecular Weight	321.5 g/mol	N/A

Mechanism of Action

Dopropidil hydrochloride functions as a calcium ion modulating agent, exhibiting intracellular calcium antagonist activity.[1][2] This mechanism of action is central to its anti-anginal and anti-ischemic effects observed in various preclinical models.[1][2]

Signaling Pathway

The proposed signaling pathway for Dopropidil's action involves its ability to interfere with intracellular calcium mobilization. Unlike traditional calcium channel blockers that primarily target voltage-operated calcium channels on the cell membrane, Dopropidil appears to exert its effects at an intracellular level. This may involve the inhibition of calcium release from intracellular stores, such as the sarcoplasmic reticulum, or modulation of other proteins involved in calcium homeostasis.



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Proposed intracellular action of Dopropidil.

Experimental Data

In Vitro Studies

Dopropidil has been shown to inhibit contractions in isolated rabbit renal arteries induced by various stimuli. The following table summarizes the key findings.

Experimental Model	Agonist	Dopropidil IC50	Source
Rabbit Renal Arteries (Calcium-Free Medium)	Caffeine	30.0 μ M	[2]
Rabbit Renal Arteries	Norepinephrine	2.7 μ M and 29.8 μ M	[2]
Not Specified	Veratrine	2.8 μ M	[2]

In Vivo Studies

Preclinical studies in anesthetized dogs have demonstrated the anti-ischemic effects of Dopropidil.

Animal Model	Condition	Treatment	Key Findings	Source
Anesthetized Dog	Ischemia	Dopropidil (1 and 2.5 mg/kg)	Dose-dependent reduction in ST-segment elevation, lactate production, potassium release, and loss of myocardial contractility.	[2]

Experimental Protocols

The following are generalized protocols for the key experiments cited, based on standard pharmacological practices.

Inhibition of Caffeine-Induced Contractions in Rabbit Renal Artery

- **Tissue Preparation:** Euthanize a rabbit and dissect the renal arteries. Cut the arteries into rings of 2-3 mm in width.
- **Mounting:** Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- **Equilibration:** Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
- **Calcium-Free Medium:** Replace the normal physiological salt solution with a calcium-free version containing a chelating agent like EGTA.
- **Contraction Induction:** Induce contraction by adding a standardized concentration of caffeine.
- **Dopropidil Treatment:** In separate experiments, pre-incubate the tissues with varying concentrations of **Dopropidil hydrochloride** for a set period before adding caffeine.
- **Data Analysis:** Measure the contractile force and calculate the concentration of **Dopropidil hydrochloride** required to inhibit the caffeine-induced contraction by 50% (IC₅₀).

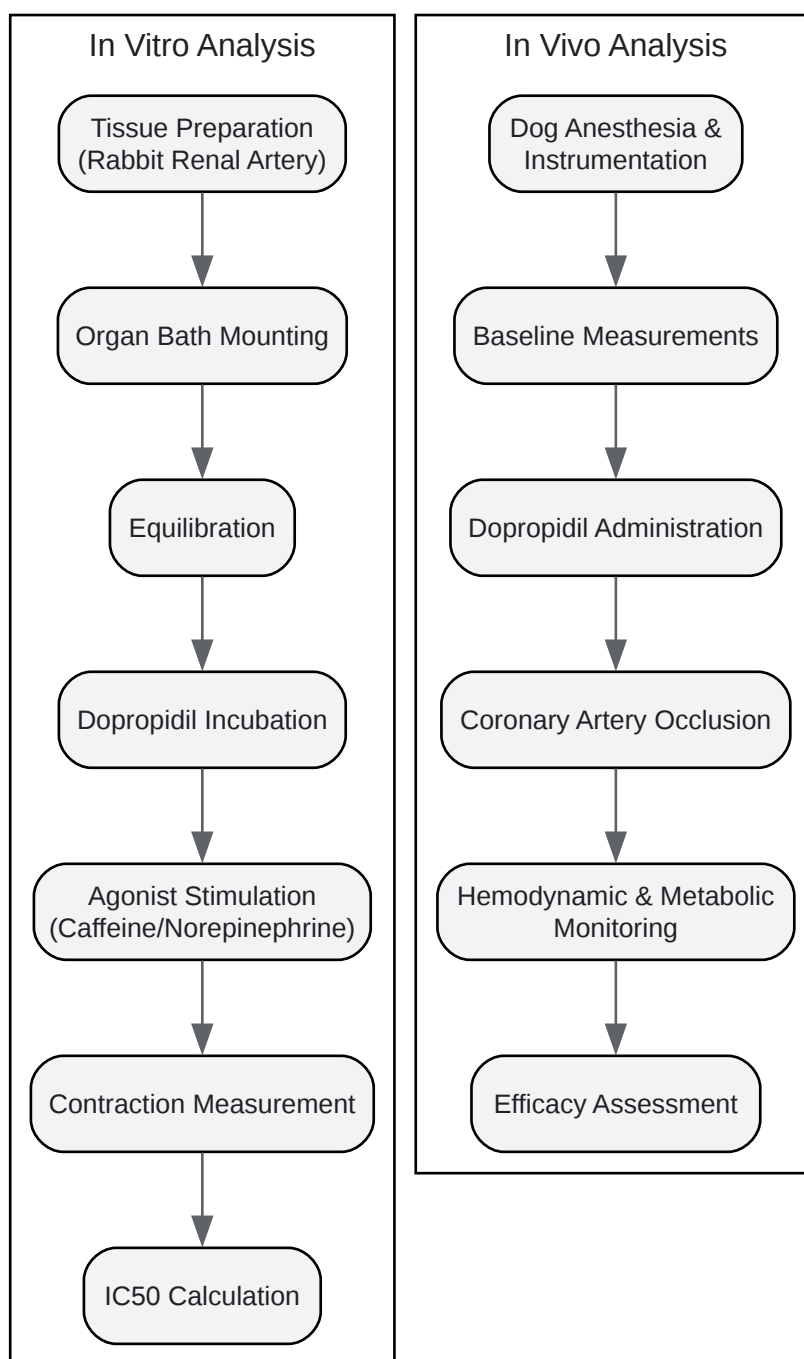
Inhibition of Norepinephrine-Induced Contractions in Rabbit Renal Artery

- **Tissue Preparation and Mounting:** Follow steps 1 and 2 from the caffeine protocol.
- **Equilibration:** Follow step 3 from the caffeine protocol.
- **Contraction Induction:** Generate a cumulative concentration-response curve for norepinephrine.
- **Dopropidil Treatment:** In the presence of a specific concentration of **Dopropidil hydrochloride**, repeat the cumulative concentration-response curve for norepinephrine.

- **Data Analysis:** Compare the concentration-response curves in the absence and presence of Dopropidil to determine the nature of the antagonism and calculate the IC₅₀ values.

Ischemia Model in Anesthetized Dogs

- **Anesthesia and Instrumentation:** Anesthetize a dog and instrument it for the measurement of cardiovascular parameters including ECG, arterial blood pressure, and left ventricular pressure.[\[4\]](#)[\[5\]](#)
- **Induction of Ischemia:** Induce regional myocardial ischemia by occluding a major coronary artery (e.g., the left anterior descending coronary artery) for a defined period.[\[6\]](#)
- **Drug Administration:** Administer **Dopropidil hydrochloride** intravenously at various doses prior to the induction of ischemia.
- **Monitoring:** Continuously monitor the ECG for ST-segment changes. Collect blood samples from the coronary sinus to measure lactate and potassium levels. Assess myocardial contractility using methods such as sonomicrometry.
- **Data Analysis:** Compare the ischemic parameters in vehicle-treated and Dopropidil-treated animals to assess the anti-ischemic efficacy.



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Generalized experimental workflows.

Conclusion

Dopropidil hydrochloride presents a promising profile as an anti-anginal agent with a distinct intracellular mechanism of action. The available data warrant further investigation into its

precise molecular targets and signaling pathways to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide can serve as a foundation for designing future studies to explore the full pharmacological profile of this compound.

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- To cite this document: BenchChem. [Dopropidil hydrochloride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670886#dopropidil-hydrochloride-cas-number-and-molecular-formula]

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